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Introduction

Telapristone, a selective progesterone receptor modulator (SPRM), has demonstrated
significant potential in various therapeutic areas, including oncology. Its mechanism of action
involves the modulation of progesterone receptor (PR) activity, leading to changes in the
expression of downstream target genes. Quantitative real-time polymerase chain reaction
(gPCR) is a highly sensitive and specific method for quantifying these changes in gene
expression, providing valuable insights into the molecular effects of Telapristone.

These application notes provide a comprehensive guide for researchers utilizing gPCR to
analyze gene expression in response to Telapristone treatment. The protocols outlined below
cover the entire workflow, from experimental design and sample preparation to data analysis
and interpretation.

Mechanism of Action: Telapristone's Impact on
Progesterone Receptor Signaling

Telapristone acetate (TPA) acts as a competitive antagonist of the progesterone receptor.[1] In
the presence of a progestin like R5020, which activates the progesterone receptor,
Telapristone treatment leads to a global reduction in the recruitment of the progesterone
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receptor to the chromatin.[2][3][4][5] A key aspect of Telapristone's mechanism is its ability to
alter the recruitment of coregulators to the PR complex. Specifically, Telapristone promotes
the recruitment of the transcriptional corepressor TRPS1 to the progesterone receptor. This
recruitment of a corepressor complex is crucial for the subsequent down-regulation of PR
target gene expression.

Data Presentation: Gene Expression Changes
Induced by Telapristone

The following table summarizes the quantitative changes in the expression of known
progesterone receptor target genes in T47D breast cancer cells following treatment with the
progestin R5020 and the effect of co-treatment with Telapristone. The data is based on the
findings of Davaadelger et al. (2018), where the addition of Telapristone significantly
decreased the R5020-driven expression of these genes.

Fold Change in Gene
Target Gene Treatment Group Expression (Relative to
Vehicle Control)

ACSL1 R5020 Increased
R5020 + Telapristone Decreased (relative to R5020)
NOTCH2 R5020 Increased
R5020 + Telapristone Decreased (relative to R5020)
PACSIN1 R5020 Increased
R5020 + Telapristone Decreased (relative to R5020)
GREB1 R5020 Increased
R5020 + Telapristone Decreased (relative to R5020)

Note: The table indicates the direction of change in gene expression as reported in the source
literature. For precise fold-change values, it is recommended to consult the original research
article by Davaadelger et al., Endocrinology, 2018.
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Mandatory Visualizations
Progesterone Receptor Signaling Pathway Modulation
by Telapristone
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Caption: Telapristone's mechanism of action on PR signaling.
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Caption: Workflow for analyzing gene expression using qPCR.

Experimental Protocols
I. Cell Culture and Treatment with Telapristone

e Cell Line: T47D human breast cancer cells are a suitable model for studying progesterone
receptor signaling.

e Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine
serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%
CO2.

e Hormone Deprivation: Prior to hormone treatment, cells should be grown in phenol red-free
RPMI-1640 supplemented with 5% charcoal-stripped FBS for at least 24 hours to reduce the
influence of endogenous hormones.

e Treatment:

o Vehicle Control: Treat cells with the vehicle used to dissolve the compounds (e.qg.,
ethanol).

o Progestin Treatment: Treat cells with a synthetic progestin, such as R5020
(promegestone), at a final concentration of 10 nM.

o Telapristone Treatment: Treat cells with Telapristone at a final concentration of 1 pM.
o Co-treatment: Treat cells with a combination of 10 nM R5020 and 1 pM Telapristone.

 Incubation: Incubate the cells for the desired time point (e.g., 24 hours) to allow for changes
in gene expression.

Il. RNA Isolation

High-quality, intact RNA is essential for accurate gPCR results.
e Cell Lysis:

o Aspirate the culture medium from the wells.
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o Wash the cells once with ice-cold phosphate-buffered saline (PBS).

o Add 1 mL of a guanidinium thiocyanate-based lysis solution (e.g., TRIzol®) directly to the
culture dish to lyse the cells and inactivate RNases.

Phase Separation:

[e]

Transfer the cell lysate to a microcentrifuge tube.
o Add 0.2 mL of chloroform per 1 mL of lysis solution.

o Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3
minutes.

o Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a
lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase
containing the RNA.

RNA Precipitation:
o Carefully transfer the upper agueous phase to a fresh tube.
o Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of lysis solution used.

o Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10
minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

RNA Wash:

o Discard the supernatant.

o Wash the RNA pellet with at least 1 mL of 75% ethanol.

o Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
RNA Resuspension:

o Discard the ethanol wash.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to
dissolve.

o Resuspend the RNA pellet in RNase-free water.

o DNase Treatment (Optional but Recommended): To remove any contaminating genomic
DNA, treat the RNA sample with DNase | according to the manufacturer's protocol.

lll. RNA Quantification and Quality Control

o Quantification: Determine the concentration of the isolated RNA using a spectrophotometer
(e.g., NanoDrop).

o Purity Assessment: Assess the purity of the RNA by measuring the A260/A280 and
A260/A230 ratios. An A260/A280 ratio of ~2.0 is generally accepted as "pure"” for RNA. The
A260/A230 ratio should be in the range of 2.0-2.2.

 Integrity Assessment: The integrity of the RNA can be assessed by gel electrophoresis.
Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for
eukaryotic RNA).

IV. Reverse Transcription (cDNA Synthesis)

This step converts the isolated RNA into complementary DNA (cDNA), which will serve as the
template for the gPCR reaction.

o Reaction Setup: On ice, combine the following components in a PCR tube:
o Total RNA (1 pg is a common starting amount)
o Primer (Oligo(dT)s for mRNA, random hexamers for total RNA, or gene-specific primers)
o RNase-free water to the required volume

o Denaturation and Primer Annealing: Heat the mixture to 65°C for 5 minutes and then place it
on ice for at least 1 minute. This denatures the RNA secondary structures and allows the
primers to anneal.
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» Reverse Transcription Master Mix: Prepare a master mix containing:

o

Reverse Transcriptase Buffer

dNTPs

[¢]

RNase Inhibitor

o

[e]

Reverse Transcriptase Enzyme

» Reverse Transcription Reaction: Add the master mix to the RNA/primer mixture and incubate
at the optimal temperature for the reverse transcriptase enzyme (e.g., 42-50°C) for 60
minutes.

e Enzyme Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70-85°C
for 5-10 minutes.

o Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

V. Quantitative PCR (qPCR)

o Primer Design: Design or select primers specific to your target genes (e.g., ACSL1,
NOTCH2, PACSIN1, GREB1) and a stable reference (housekeeping) gene (e.g., GAPDH,
ACTB). Primers should typically produce an amplicon of 70-200 base pairs.

o (PCR Reaction Setup: On ice, prepare the gPCR reaction mixture in a gPCR plate or tubes.
A typical reaction includes:

o gPCR Master Mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR
Green)

o Forward Primer
o Reverse Primer
o cDNA template

o Nuclease-free water
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e (PCR Cycling Conditions: The cycling conditions will vary depending on the gPCR machine
and master mix used. A typical protocol includes:

o Initial Denaturation: 95°C for 2-10 minutes.
o Cycling (40 cycles):
= Denaturation: 95°C for 15 seconds.
» Annealing/Extension: 60°C for 60 seconds.

o Melt Curve Analysis: To verify the specificity of the amplified product.

VI. Data Analysis: Relative Quantification using the
Delta-Delta Ct (2-AACt) Method

The delta-delta Ct (AACt) method is a widely used method for relative quantification of gene

expression.

o Normalization to a Reference Gene (ACt): For each sample (both control and treated),
calculate the difference between the Ct value of the target gene and the Ct value of the
reference gene.

o ACt = Ct (target gene) - Ct (reference gene)

o Normalization to the Control Group (AACt): Calculate the difference between the ACt of the
treated sample and the ACt of the control sample.

o AACt = ACt (treated sample) - ACt (control sample)
o Calculation of Fold Change: The fold change in gene expression is calculated as 2-AACt.
o Fold Change = 2-AACt

A fold change of 1 indicates no change in gene expression. A fold change greater than 1
indicates an upregulation of the gene, while a fold change less than 1 indicates a
downregulation.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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